Ciliobrevin A

Overview

Description

Ciliobrevin A is a Hedgehog (Hh) pathway antagonist that blocks Sonic hedgehog (Shh)-induced Hh pathway activation . It disrupts primary cilia formation and inhibits the dynein-dependent microtubial gliding and ATPase activities of the cytoplasmic ATPases associated with various cellular activities (AAA+) family .

Synthesis Analysis

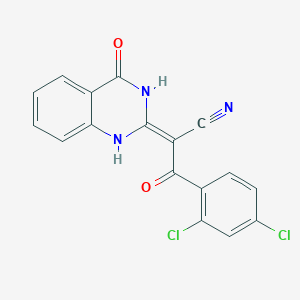

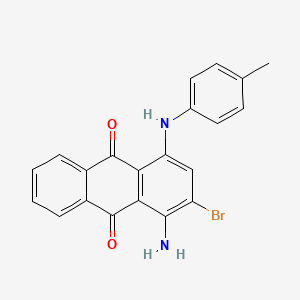

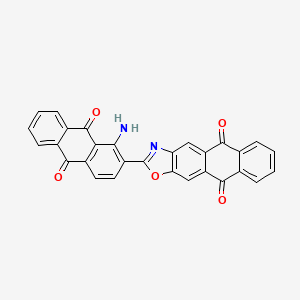

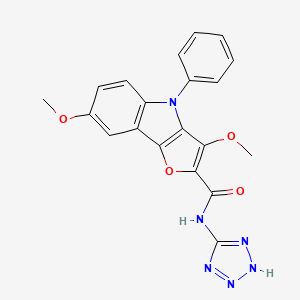

The discovery of ciliobrevins began with the identification of a benzoyl dihydroquinazolinone (HPI-4) in a screen of compounds with the ability to impair cellular effects downstream of smoothened signaling in the hedgehog signaling pathway .Molecular Structure Analysis

In a study, the structure of the ciliobrevins was analyzed and tricyclic derivatives were designed in which the benzoylacrylonitrile of ciliobrevin was replaced with a cyanopyrazole. These compounds inhibited dynein in vitro and in cells more potently than ciliobrevins and have improved chemical properties .Chemical Reactions Analysis

Ciliobrevin D affects dynein ATPase function, but not the tested kinesins. Hanes-Woolf analysis indicates that ciliobrevins may act as ATP competitors for the dynein ATPase .Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H9Cl2N3O2 and a molecular weight of 358.18 . It is a light yellow to yellow solid .Scientific Research Applications

Ciliobrevin A has been used in both in vivo and in vitro studies. In vivo studies involve the administration of the compound to living organisms, while in vitro studies involve the use of cell cultures and other laboratory models.

In Vivo

Ciliobrevin A has been used in a variety of in vivo studies, such as the study of its effects on neurodegenerative diseases, cancer, and inflammation. In addition, it has been used to study the effects of calpain inhibition on synaptic plasticity, learning and memory, and the development of Huntington’s disease.

In Vitro

In vitro studies of Ciliobrevin A have been conducted to investigate its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. These studies have shown that this compound is a potent inhibitor of calpain, and that it has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-neurodegenerative effects.

Mechanism of Action

Target of Action

Ciliobrevin A primarily targets the cytoplasmic AAA+ ATPase dynein . Dyneins are a small class of molecular motors that bind to microtubules and walk toward their minus ends . They are essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . In addition, dyneins generate forces on microtubule arrays that power the beating of cilia and flagella, cell division, migration, and growth cone motility .

Mode of Action

This compound acts as a Hedgehog (Hh) pathway antagonist . It blocks Sonic hedgehog (Shh)-induced Hh pathway activation downstream of Smo . It perturbs primary cilia formation by inhibiting dynein-dependent microtubule gliding and ATPase activity .

Biochemical Pathways

This compound affects the Hedgehog signaling pathway . This pathway is crucial for controlling key cellular processes, including cell proliferation and differentiation in development and in adult tissues . By inhibiting the Hedgehog signaling pathway, this compound can impact these cellular processes.

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The primary result of this compound’s action is the disruption of primary cilia formation . This disruption occurs through the inhibition of dynein-dependent microtubule gliding and ATPase activity . As a result, this compound can impair cellular effects downstream of smoothened signaling in the Hedgehog signaling pathway .

Biological Activity

Ciliobrevin A has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-neurodegenerative effects. In addition, it has been shown to inhibit the activity of several other proteases, such as caspases, cathepsins, and matrix metalloproteinases.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on calpain, it has also been found to modulate the activity of several other enzymes, such as caspases, cathepsins, and matrix metalloproteinases. It has also been shown to affect the expression of various genes, including those involved in cell cycle regulation, apoptosis, and signal transduction.

Advantages and Limitations for Lab Experiments

Ciliobrevin A has several advantages for laboratory experiments. It is a small molecule, which makes it easier to synthesize and use in experiments. In addition, it is a potent inhibitor of calpain, which makes it an ideal tool for studying the effects of calpain inhibition in various biological processes. However, there are some limitations to its use, such as its relatively short half-life and its potential toxicity at high concentrations.

Future Directions

Include further research into its mechanism of action and its potential use in the treatment of neurodegenerative diseases, cancer, and inflammation. In addition, further research into its pharmacokinetics and pharmacodynamics is needed to understand its potential toxicity at high concentrations. Other potential future directions include the development of new synthesis methods and the use of Ciliobrevin A in combination with other drugs to enhance its therapeutic effects. Finally, research into its potential use as an adjuvant therapy for other diseases, such as diabetes, is also needed.

Safety and Hazards

properties

IUPAC Name |

(Z)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZZGQDPOFILFH-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302803-72-1 | |

| Record name | 2,4-Dichloro-a-(3,4-4-oxo-2(1H)-quinazolinylidene)-b-oxobenzenepropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

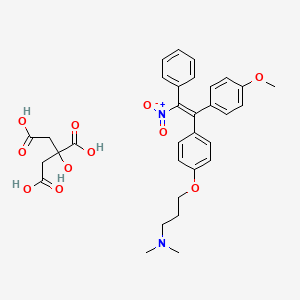

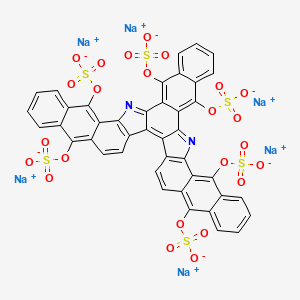

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-diethoxy-, bis(hydrogen sulfate), disodium salt](/img/structure/B1668955.png)

![4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1668967.png)